Cas no 2172024-23-4 ({1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

{1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 化学的及び物理的性質
名前と識別子
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- EN300-1597155
- {[1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
- 2172024-23-4
- {1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
-
- インチ: 1S/C11H20N4O/c1-3-15-11(9-4-6-16-7-5-9)10(8-12-2)13-14-15/h9,12H,3-8H2,1-2H3
- InChIKey: TVOMYDIMLKFACS-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C2=C(CNC)N=NN2CC)CC1
計算された属性
- せいみつぶんしりょう: 224.16371127g/mol
- どういたいしつりょう: 224.16371127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 52Ų
{1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1597155-1g |
{[1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172024-23-4 | 1g |
$1686.0 | 2023-08-31 | ||
Enamine | EN300-1597155-5.0g |
{[1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172024-23-4 | 5g |
$4890.0 | 2023-06-04 | ||
Enamine | EN300-1597155-0.5g |
{[1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172024-23-4 | 0.5g |
$1619.0 | 2023-08-31 | ||
Enamine | EN300-1597155-1.0g |
{[1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172024-23-4 | 1g |
$1686.0 | 2023-06-04 | ||
Enamine | EN300-1597155-10.0g |
{[1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172024-23-4 | 10g |
$7250.0 | 2023-06-04 | ||
Enamine | EN300-1597155-0.25g |
{[1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172024-23-4 | 0.25g |
$1551.0 | 2023-08-31 | ||
Enamine | EN300-1597155-0.05g |
{[1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172024-23-4 | 0.05g |
$1417.0 | 2023-08-31 | ||
Enamine | EN300-1597155-5g |
{[1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172024-23-4 | 5g |
$4890.0 | 2023-08-31 | ||
Enamine | EN300-1597155-0.1g |
{[1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172024-23-4 | 0.1g |
$1484.0 | 2023-08-31 | ||
Enamine | EN300-1597155-2.5g |
{[1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172024-23-4 | 2.5g |
$3304.0 | 2023-08-31 |
{1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
{1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amineに関する追加情報
Compound CAS No 2172024-23-4: A Comprehensive Overview
The compound with CAS number 2172024-23-4, commonly referred to as {1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a triazole ring system and an oxane moiety. The triazole ring is a heterocyclic aromatic compound with three nitrogen atoms, while the oxane group introduces an oxygen atom into the structure, adding complexity and functionality to the molecule.
Recent studies have highlighted the potential of {1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine in various applications. One of the most promising areas is its use in drug discovery. The triazole ring is known for its ability to form hydrogen bonds and interact with biological targets, making it a valuable component in medicinal chemistry. Researchers have explored the compound's ability to inhibit specific enzymes and receptors, potentially leading to new therapeutic agents for conditions such as cancer and neurodegenerative diseases.
In addition to its pharmaceutical applications, this compound has also been investigated for its role in materials science. The presence of the oxane group enhances the molecule's solubility and stability, making it suitable for use in polymer synthesis and advanced materials development. Scientists have reported that incorporating {1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol} into polymer networks can improve their mechanical properties and thermal resistance.
Recent advancements in synthetic chemistry have made it possible to produce this compound with greater efficiency and precision. The synthesis typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Researchers have optimized these steps to achieve higher yields and purities, ensuring that the compound is readily available for further studies.
The structural versatility of {1-methylamino(oxanonylmethyl)triazole} has also led to its exploration in catalysis. The nitrogen atoms in the triazole ring can act as Lewis bases or acids, enabling the compound to function as a catalyst in various organic reactions. This property has been leveraged in asymmetric synthesis and enantioselective catalysis, opening new avenues for green chemistry.
Furthermore, computational studies have provided valuable insights into the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant conjugation due to the triazole ring, which influences its reactivity and selectivity in chemical reactions. These findings have been instrumental in guiding experimental work and improving our understanding of the compound's behavior at the molecular level.
In conclusion, {1-Ethyl(oxanonylmethyl)triazole methylamine} is a multifaceted compound with applications spanning drug discovery, materials science, and catalysis. Its unique structure and functional groups make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new properties and uses for this compound, its importance in both academic research and industrial applications is expected to grow significantly.
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